3-(5-Nitrofuran-2-yl)-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
3-(5-Nitrofuran-2-yl)-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 3-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable nitrile source under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions may vary, but common reagents include acetic acid, ethanol, and sodium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrofuran-2-yl)-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures and pressures, with solvents such as ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-(5-Nitrofuran-2-yl)-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile would depend on its specific biological target. In general, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity and leading to a biological response. The nitro groups may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-Nitrofuran-2-yl)-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile include other pyrazole derivatives with nitro or nitrile functional groups. Examples include:
- 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds. The presence of both nitro and nitrile groups can influence the compound’s electronic properties and interactions with other molecules.
Properties
CAS No. |
61620-75-5 |
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Molecular Formula |
C14H7N5O5 |
Molecular Weight |
325.24 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-1-(3-nitrophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H7N5O5/c15-7-9-8-17(10-2-1-3-11(6-10)18(20)21)16-14(9)12-4-5-13(24-12)19(22)23/h1-6,8H |
InChI Key |
YAPKZOTVFVIYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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